molecular formula C17H15BrN2O5 B5594940 6-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid

6-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid

Cat. No.: B5594940
M. Wt: 407.2 g/mol
InChI Key: ULCOTSDABPZUGF-DJKKODMXSA-N
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Description

6-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C17H15BrN2O5 and its molecular weight is 407.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.01643 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Cyclization

Research by Dao et al. (2018) explores the cyclization of aryl 2-bromobenzoates under microwave irradiation, which could potentially be applied to similar compounds like 6-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid for the synthesis of complex organic structures such as 6 H-benzo[c]chromen-6-ones. This process demonstrates the compound's potential utility in synthesizing novel organic molecules with significant yields (Dao, Ho, Lim, & Cho, 2018).

Synthesis of Aromatic Constituents

Laak and Scharf (1989) discuss the synthesis of polysubstituted aromatic carboxylic acids, which are key constituents in antibiotics such as calichemicins. This synthesis route could potentially be adapted for the production of derivatives of this compound, showcasing its importance in the development of pharmaceutical compounds (Laak & Scharf, 1989).

Ortho-Functionalization of Arylboronic Acids

Da̧browski et al. (2007) detail a method for synthesizing ortho-functionalized arylboronic acids, which could suggest applications for this compound in creating similarly structured compounds. Such processes are vital for the development of novel organic molecules with potential applications in materials science and pharmaceuticals (Da̧browski, Kurach, Luliński, & Serwatowski, 2007).

Schiff Base Compounds

Arunagiri et al. (2018) synthesized a novel hydrazone Schiff base compound, which could imply the use of this compound in similar syntheses. Schiff base compounds have various applications, including as ligands in coordination chemistry, highlighting the compound's potential utility in creating new chemical entities with specific properties (Arunagiri, Anitha, Subashini, & Selvakumar, 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, handling “6-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid” would require appropriate safety precautions. The specific hazards associated with this compound are not known without further information .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on its synthesis and characterization .

Properties

IUPAC Name

6-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O5/c1-24-13-8-5-11(14(17(22)23)15(13)25-2)9-19-20-16(21)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCOTSDABPZUGF-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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